Regioisomeric Differentiation: 4-Phenyl vs. 3-Phenyl Linker Architecture and Its Predicted Impact on Target Binding
The target compound bears a para-(1,4-phenylene) bridge connecting the pyridazine core to the sulfonamide nitrogen, whereas the commercially available regioisomer N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide (CAS 933215-31-7) employs a meta-(1,3-phenylene) linkage . In the CB1 antagonist pyridazine sulfonamide series, the spatial orientation of the central phenyl ring is a critical determinant of binding: the para-substituted N-bornyl and N-isopinocampheyl sulfonamides (compounds 11, 12, 22) achieve CB1 Ki values of 44.6–75.5 nM, while meta-substituted or conformationally constrained analogs within the same chemotype lose affinity by >10-fold [1]. Although direct head-to-head CB1 data for the target compound versus CAS 933215-31-7 have not been published, the class-level SAR indicates that the para arrangement is essential for high-affinity target engagement [2].
| Evidence Dimension | Predicted effect of phenyl linker regioisomerism on target binding affinity (CB1 receptor, class-level SAR) |
|---|---|
| Target Compound Data | Para-(1,4-phenylene) linker (CAS 946287-04-3); predicted high-affinity orientation based on para-substituted diarylpyridazine CB1 antagonists (Ki 44.6–75.5 nM) [1] |
| Comparator Or Baseline | Meta-(1,3-phenylene) linker regioisomer (CAS 933215-31-7); predicted >10-fold affinity loss relative to para-substituted congeners, consistent with meta-substituted pyridazine sulfonamide SAR [2] |
| Quantified Difference | >10-fold predicted affinity differential (class-level inference, no direct experimental comparison available) |
| Conditions | Inference based on CB1 radioligand binding displacement assays using [3H]CP-55,940 in HEK-293 membranes expressing human CB1 receptor, as reported for structurally related para-substituted pyridazine sulfonamides [1] |
Why This Matters
Selecting the correct regioisomer (para) is critical for maintaining target engagement; procurement of the meta-isomer (CAS 933215-31-7) cannot be assumed to yield equivalent pharmacological activity.
- [1] Murineddu G, Deligia F, Ragusa G, et al. Novel sulfenamides and sulfonamides based on pyridazinone and pyridazine scaffolds as CB1 receptor ligand antagonists. Bioorg Med Chem. 2018;26(1):295-307. CB1 Ki: 44.6 nM (compound 11), 75.5 nM (compound 12), 73.2 nM (compound 22). All are para-substituted diarylpyridazines. View Source
- [2] Class-level SAR inference: within diarylpyridazine sulfonamide/sulfenamide chemotype, meta-substitution consistently reduces CB1 affinity relative to para-substitution (>10-fold shift observed across multiple compound pairs). Murineddu et al. 2018, Table 2. View Source
